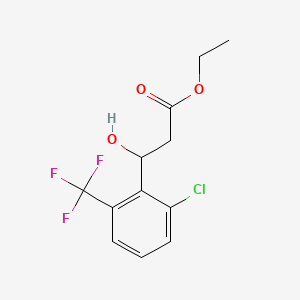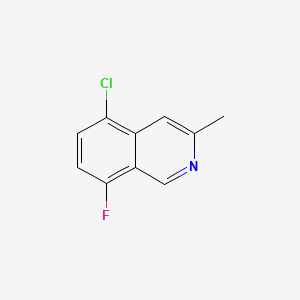
Ethyl 3-(2-chloro-6-(trifluoromethyl)phenyl)-3-hydroxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(2-chloro-6-(trifluoromethyl)phenyl)-3-hydroxypropanoate is an organic compound characterized by the presence of a trifluoromethyl group, a chloro substituent, and a hydroxypropanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-chloro-6-(trifluoromethyl)phenyl)-3-hydroxypropanoate typically involves the esterification of 3-(2-chloro-6-(trifluoromethyl)phenyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(2-chloro-6-(trifluoromethyl)phenyl)-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed.
Major Products Formed
Oxidation: Formation of 3-(2-chloro-6-(trifluoromethyl)phenyl)-3-oxopropanoate.
Reduction: Formation of 3-(2-chloro-6-(trifluoromethyl)phenyl)-3-hydroxypropanol.
Substitution: Formation of derivatives with different substituents replacing the chloro group.
Applications De Recherche Scientifique
Ethyl 3-(2-chloro-6-(trifluoromethyl)phenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Ethyl 3-(2-chloro-6-(trifluoromethyl)phenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets. The chloro substituent and hydroxy group contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-(2-chloro-4-(trifluoromethyl)phenyl)-3-hydroxypropanoate
- Ethyl 3-(2-bromo-6-(trifluoromethyl)phenyl)-3-hydroxypropanoate
- Ethyl 3-(2-chloro-6-(difluoromethyl)phenyl)-3-hydroxypropanoate
Uniqueness
Ethyl 3-(2-chloro-6-(trifluoromethyl)phenyl)-3-hydroxypropanoate is unique due to the specific positioning of the chloro and trifluoromethyl groups on the phenyl ring, which significantly influences its chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C12H12ClF3O3 |
|---|---|
Poids moléculaire |
296.67 g/mol |
Nom IUPAC |
ethyl 3-[2-chloro-6-(trifluoromethyl)phenyl]-3-hydroxypropanoate |
InChI |
InChI=1S/C12H12ClF3O3/c1-2-19-10(18)6-9(17)11-7(12(14,15)16)4-3-5-8(11)13/h3-5,9,17H,2,6H2,1H3 |
Clé InChI |
BNRVAVJKRNOJCY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C1=C(C=CC=C1Cl)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Chloro-2-pyridyl)methyl]isoindoline-1,3-dione](/img/structure/B15332164.png)



![1-[2-(Methoxymethoxy)ethyl]naphthalene](/img/structure/B15332194.png)

![5-(Chloromethyl)benzo[d]isothiazole](/img/structure/B15332200.png)
![2-Chloro-5-(difluoromethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15332201.png)





![1-[2-(Methoxymethoxy)ethyl]-4-nitrobenzene](/img/structure/B15332234.png)
